N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Description
This compound is a sulfonamide derivative featuring a thiophene ring substituted with a 1,2,4-oxadiazole moiety and two distinct aromatic groups: a 3,4-difluorophenyl (attached via the sulfonamide nitrogen) and a 3,4-dimethylphenyl (linked to the oxadiazole ring). The molecular framework integrates multiple pharmacophoric elements:
- Thiophene sulfonamide: Known for its role in modulating enzyme activity (e.g., carbonic anhydrase inhibitors) and receptor interactions .
- 1,2,4-Oxadiazole: A heterocycle valued for metabolic stability and hydrogen-bonding capacity in drug design .
- Fluorinated and methylated aryl groups: These substituents enhance lipophilicity and influence pharmacokinetic properties, such as membrane permeability and metabolic resistance .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O3S2/c1-12-4-5-14(10-13(12)2)20-24-21(29-25-20)19-18(8-9-30-19)31(27,28)26(3)15-6-7-16(22)17(23)11-15/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOSXDLJLHFSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure which includes a thiophene moiety and an oxadiazole ring. The presence of difluorophenyl and dimethylphenyl groups enhances its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial for cellular processes.
- Anticancer Properties : Preliminary studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines.
Anticancer Activity
A study reported that the compound demonstrated potent anticancer activity with an IC50 value of 0.3 µM against specific cancer cell lines. This indicates a strong potential for development as an anticancer agent.
| Cell Line | IC50 (µM) | Sensitivity |
|---|---|---|
| ALL (EU-3) | 0.3 – 0.4 | High |
| Neuroblastoma (NB-1643) | 0.5 – 1.2 | Moderate |
Inhibition Studies
In vitro assays have revealed that the compound effectively inhibits the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The results showed a significant reduction in colony formation in treated cells compared to controls.
Study 1: Cytotoxicity Assays
In a cytotoxicity assay involving multiple cancer cell lines, the compound was tested against:
- Acute Lymphoblastic Leukemia (ALL)
- Neuroblastoma (NB)
The results indicated that the compound was particularly effective against ALL cells with an IC50 value significantly lower than that observed in neuroblastoma cells, suggesting selective toxicity.
Study 2: Mechanistic Insights
Further mechanistic studies indicated that the compound's action involves the downregulation of key survival pathways in cancer cells. This was evidenced by Western blot analysis showing decreased expression levels of anti-apoptotic proteins in treated cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are contextualized below against analogs from the literature.
Table 1: Structural and Functional Comparison of Related Compounds
Key Structural and Functional Insights
Core Heterocycle Impact: 1,2,4-Oxadiazole (target compound) vs. 1,2,4-Triazole (): Offers a broader hydrogen-bonding profile but may reduce metabolic stability compared to oxadiazoles .
Substituent Effects: Fluorine vs. Methoxy Groups: The 3,4-difluorophenyl group in the target compound likely enhances lipophilicity and bioavailability compared to the 4-methoxyphenyl in ’s analog, which may confer higher solubility but lower blood-brain barrier penetration .
Biological Activity Trends :
- While the target compound lacks explicit activity data, structurally related compounds demonstrate roles in receptor agonism () and enzyme inhibition. The sulfonamide moiety is frequently associated with carbonic anhydrase or kinase inhibition, suggesting plausible therapeutic avenues for the target molecule .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
